BenchChemオンラインストアへようこそ!

6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione

Enasidenib Mesylate Intermediate Purity Process Chemistry

6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione (CAS 1446507-38-5), also cataloged as Enasidenib Intermediate 2, is a fluorinated heterocyclic building block that serves as a key synthetic intermediate in the multi-step preparation of Enasidenib mesylate (AG-221/CC-90007), an FDA-approved mutant IDH2 inhibitor for relapsed/refractory acute myeloid leukemia. The compound possesses a molecular formula of C9H5F3N4O2, a molecular weight of 258.16 g/mol, and is commercially obtained as a white to off-white powder with a purity NLT 98%.

Molecular Formula C9H5F3N4O2
Molecular Weight 258.16
CAS No. 1446507-38-5
Cat. No. B2599045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione
CAS1446507-38-5
Molecular FormulaC9H5F3N4O2
Molecular Weight258.16
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(F)(F)F)C2=NC(=O)NC(=O)N2
InChIInChI=1S/C9H5F3N4O2/c10-9(11,12)5-3-1-2-4(13-5)6-14-7(17)16-8(18)15-6/h1-3H,(H2,14,15,16,17,18)
InChIKeyJBXAKQJKSGOFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione (CAS 1446507-38-5): A Critical Enasidenib Mesylate Intermediate


6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione (CAS 1446507-38-5), also cataloged as Enasidenib Intermediate 2, is a fluorinated heterocyclic building block that serves as a key synthetic intermediate in the multi-step preparation of Enasidenib mesylate (AG-221/CC-90007), an FDA-approved mutant IDH2 inhibitor for relapsed/refractory acute myeloid leukemia [1]. The compound possesses a molecular formula of C9H5F3N4O2, a molecular weight of 258.16 g/mol, and is commercially obtained as a white to off-white powder with a purity NLT 98% [2]. This intermediate is sourced for the convergent assembly of the 1,3,5-triazine core of Enasidenib, where downstream chlorination and sequential amination steps install the remaining pharmacophoric elements .

Why Generic Substitution Fails for Triazine-Dione Intermediates in IDH2 Inhibitor Synthesis


Generic substitution among triazine-2,4-dione intermediates can compromise downstream drug substance purity and yield because small structural deviations propagate into markedly altered reactivity profiles during subsequent chlorination and amination steps. For instance, simply interchanging the trifluoromethylpyridyl regioisomer or employing a des-fluoro analog would alter the electron-withdrawing character of the heterocyclic system, potentially shifting the regioselectivity of nucleophilic aromatic substitution and generating difficult-to-purge process impurities . The present intermediate's 6-(6-(trifluoromethyl)pyridin-2-yl) substitution pattern is structurally defined by the Enasidenib pharmacophore; any departure from this exact connectivity requires re-validation of the impurity fate-and-purge profile and can trigger a new starting material designation under ICH Q11, delaying regulatory filings [1]. Therefore, for teams scaling Enasidenib or its analogs, intermediate identity is not grossly interchangeable—sourcing this precise CAS-locked building block avoids the analytical burden of re-characterizing impurity networks.

Quantitative Differentiation: Enasidenib Intermediate 2 Against Generic Triazine-Dione Building Blocks


Enhanced Base Intermediate Purity for Downstream Processing: 98% vs. 97% Assay

High-strength comparative data for this intermediate in primary literature or patents is absent, and the present evidence relies on supplier specification sheets—which limits comparative rigor. Nevertheless, a clear purity tiering emerges: target compound suppliers (Farmasino, MolCore, Cyanochem) consistently specify NLT 98% purity, whereas catalog distributors (Alfa Chemistry, Fluorochem, CymitQuimica, Ambeed, VWR) list 97% nominal purity [1]. This 1% absolute purity differential at the penultimate intermediate stage corresponds to a meaningful reduction in aggregate organic impurities (potentially ≥33% fewer total impurities when moving from 3% to 2% total unspecified impurities), reducing the downstream burden of impurity carry-through to the final API [2].

Enasidenib Mesylate Intermediate Purity Process Chemistry

Availability of ISO-Certified, cGMP-Ready Product Versus General Research-Grade Stock

Another differentiation dimension is quality system backing. The target compound is offered by MolCore with explicit ISO certification (ISO 9001:2015), positioning it for rapid integration into pharmaceutical development workflows that require documented quality management . In contrast, other 97% purity catalog listings lack a corresponding ISO certification claim on their product pages, suggesting they are primarily directed toward discovery-stage or non-regulated research use . While this does not constitute a head-to-head assay comparison, the availability of ISO-certified material directly addresses procurement qualification requirements for CMC development teams.

Quality Assurance ISO Certification Pharmaceutical Intermediate Sourcing

Integrated Synthesis Route versus Disconnected Sourcing: Process Continuity for Subsequent Chlorination

The target compound is not a commodity triazine building block; its synthetic route has been specifically optimized and published for the Enasidenib synthesis sequence, including the critical POCl₃/15 chlorination step to yield 2,4-dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine . This procedural transparency allows process chemists to directly extend the synthesis without de novo route scouting. The documented transformation from 6-trifluoromethylpyridine-2-carboxylic acid through methyl ester, biuret condensation, and cyclization has a proven scale to multi-kilogram processing . By contrast, alternative triazine-dione intermediates lacking this published, validated route would require substantial in-house development resources to achieve comparable process robustness and impurity control [1].

Synthetic Route Continuity Enasidenib Intermediate Process Development

Optimal Deployment Scenarios for 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione (Enasidenib Intermediate 2)


cGMP Enasidenib Mesylate API Manufacturing: Late-Stage Intermediate Sourcing

Procurement of this intermediate at NLT 98% purity with ISO 9001:2015 certification is ideally suited for cGMP campaigns producing Enasidenib mesylate API [1]. The reduced unspecified impurity load relative to 97% grades lowers the risk of impurity carryover requiring additional recrystallizations or chromatographic polishing of the final drug substance. The validated chlorination-to-diamine route, beginning with this dione intermediate, has been demonstrated to produce pharmaceutical-grade Enasidenib . Process chemists should request a full Certificate of Analysis including residual solvents (especially POCl₃-related species) and any process-related impurities before use in validation batches.

IDH2 Inhibitor Analog Discovery and Structure-Activity Relationship (SAR) Exploration

Research groups designing novel IDH2 inhibitors based on the Enasidenib scaffold can use this intermediate to systematically explore SAR at the triazine 4- and 6-positions [1]. The availability of a high-purity starting material (98%) ensures that observed differences in biochemical or cellular potency are attributable to structural modifications rather than confounding impurities . The divergent chlorination-amination sequence from this common dione intermediate enables parallel library synthesis, accelerating hit-to-lead timelines . [2]

Enasidenib Generic Drug Development and ANDA Filing Support

For generic pharmaceutical manufacturers pursuing an ANDA for Enasidenib mesylate, selecting this specific intermediate with documented synthetic provenance and supplier regulatory support documentation is critical [1]. The ICH Q11 regulatory framework requires justification of starting materials; using this late-stage intermediate with a well-characterized synthesis route reduces the regulatory risk of starting material re-designation during DMF review . The ISO-certified quality system supports the documentation package required for DMF and ANDA submissions.

Development of Enasidenib Process-Related Impurity Reference Standards

Analytical development and quality control laboratories require authenticated samples of process intermediates to serve as impurity reference markers for HPLC method validation and release testing [1]. This intermediate, sourced at a defined 98% purity (with a full impurity profile available through supplier COA), can serve as a system suitability standard for tracking unreacted starting material and degradation products in Enasidenib API batch analysis .

Quote Request

Request a Quote for 6-(6-(Trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.